12-Fluorododecanonitrile
Description
Structure
3D Structure
Properties
CAS No. |
334-71-4 |
|---|---|
Molecular Formula |
C12H22FN |
Molecular Weight |
199.31 g/mol |
IUPAC Name |
12-fluorododecanenitrile |
InChI |
InChI=1S/C12H22FN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 |
InChI Key |
CXKXDUIIHKJROU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC#N)CCCCCF |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 12 Fluorododecanonitrile
Reactions Involving the Nitrile Functional Group
The nitrile group is characterized by a carbon-nitrogen triple bond, which is highly polarized, making the carbon atom electrophilic. libretexts.orgausetute.com.au This polarity is the driving force behind many of its characteristic reactions. libretexts.org
Nucleophilic Additions to the Nitrile
The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.orglibretexts.org This initial addition leads to the formation of an imine anion intermediate, which can then undergo further reactions. libretexts.org
Grignard Reagents: The addition of a Grignard reagent (R-MgX) to 12-fluorododecanonitrile would result in the formation of an imine salt. Subsequent hydrolysis of this intermediate would yield a ketone. libretexts.orgchemistrysteps.com This reaction provides a method for attaching a new alkyl or aryl group to the carbon skeleton.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) can add to the nitrile group to form an intermediate that, upon hydrolysis, gives a ketone. chemistrysteps.com
Hydrogen Cyanide: The addition of hydrogen cyanide (HCN) to a nitrile is a less common reaction compared to its addition to aldehydes and ketones. science-revision.co.uk However, the principle of nucleophilic addition of the cyanide ion can be applied to extend the carbon chain. studymind.co.uk
| Nucleophile | Intermediate | Final Product |
| Grignard Reagent (R-MgX) | Imine salt | Ketone |
| Organolithium Reagent (R-Li) | Imine salt | Ketone |
| Cyanide Ion (:CN⁻) | Not applicable in this context | Chain-extended product |
Reduction Pathways of the Nitrile Moiety
The nitrile group can be reduced to a primary amine, a valuable functional group in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce nitriles to primary amines. libretexts.orglibretexts.orgharvard.edu The reaction proceeds through two successive nucleophilic additions of hydride ions. libretexts.org The resulting 12-fluorododecylamine would retain the fluorine atom.
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a milder reducing agent that can partially reduce nitriles to imines. masterorganicchemistry.com Upon aqueous workup, these imines are hydrolyzed to aldehydes. masterorganicchemistry.com This provides a synthetic route to 12-fluorododecanal.
Catalytic Hydrogenation: Nitriles can also be reduced to primary amines using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). ausetute.com.au This method is often considered a "greener" alternative to using metal hydrides. nih.gov
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (12-fluorododecylamine) |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (12-fluorododecanal) (after hydrolysis) |
| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine (12-fluorododecylamine) |
Hydrolysis and Related Transformations of the Nitrile
The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt. This transformation typically requires heating with an acidic or basic aqueous solution, as the reaction with water alone is extremely slow. libretexts.org
Acidic Hydrolysis: Heating this compound under reflux with a dilute acid, such as hydrochloric acid, will yield 12-fluorododecanoic acid. libretexts.org An amide is formed as an intermediate in this process. libretexts.orgchemistrysteps.com
Alkaline Hydrolysis: Refluxing with an aqueous solution of a base, like sodium hydroxide, will initially produce the sodium salt of the carboxylic acid (sodium 12-fluorododecanoate) and ammonia. ausetute.com.aulibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org The hydrolysis of long-chain nitriles can be challenging due to their low solubility in aqueous solutions. google.com
| Hydrolysis Condition | Intermediate | Final Product |
| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid (12-fluorododecanoic acid) |
| Alkaline (e.g., NaOH, H₂O, heat) | Carboxylate Salt | Carboxylic Acid (after acidification) |
Reactions at the Fluorine-Bearing Carbon Center
The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes fluoroalkanes less reactive than their chloro-, bromo-, and iodo-alkane counterparts. alfa-chemistry.com This low reactivity is a key characteristic of this compound. alfa-chemistry.com
Nucleophilic Substitution Reactions (e.g., Sₙ2, Sₙ1) in Fluoroalkanes
Nucleophilic substitution reactions involve the replacement of the fluorine atom by another nucleophile. However, due to the strength of the C-F bond, these reactions are generally difficult to achieve with fluoroalkanes. alfa-chemistry.comsavemyexams.com The fluoride (B91410) ion is a poor leaving group. alfa-chemistry.com
Sₙ2 Reactions: For a primary fluoroalkane like this compound, an Sₙ2 mechanism would be expected. This involves a backside attack by the nucleophile. However, the high bond dissociation energy of the C-F bond makes this process energetically unfavorable. alfa-chemistry.com While reactions with strong nucleophiles can sometimes be forced, they often require harsh conditions and may result in low yields.
Sₙ1 Reactions: An Sₙ1 mechanism is unlikely for a primary fluoroalkane as it would require the formation of a highly unstable primary carbocation. science-revision.co.uk
| Reaction Type | Reactivity of Fluoroalkanes | Notes |
| Sₙ2 | Very low | Strong C-F bond makes fluoride a poor leaving group. alfa-chemistry.comsavemyexams.com |
| Sₙ1 | Unlikely for primary fluoroalkanes | Formation of unstable primary carbocation. science-revision.co.uk |
Elimination Reactions Leading to Fluoroalkenes
Elimination reactions involve the removal of hydrogen and fluorine from adjacent carbon atoms to form a double bond.
C-F Bond Activation Strategies and Their Applications
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, rendering aliphatic fluorides like this compound notoriously robust and kinetically inert. nih.gov However, significant progress in synthetic chemistry has led to several strategies for the activation and functionalization of these strong C(sp³)–F bonds. nih.govresearchgate.net These methods are crucial for converting readily available fluoroalkanes into more complex and valuable molecules.
Key strategies for activating the C(sp³)–F bond in a molecule such as this compound include the use of strong Lewis acids, transition-metal catalysis, and photoredox catalysis. nih.govresearchgate.netwhiterose.ac.uk Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage to form a carbocationic intermediate. nih.gov This intermediate can then be trapped by various nucleophiles, leading to C-C, C-H, or C-O bond formation. nih.gov
Transition-metal-mediated C-F activation is another powerful approach, although it is more commonly applied to C(sp²)–F bonds in fluoroarenes. mdpi.comresearchgate.net Nevertheless, methods for unactivated C(sp³)–F bonds are emerging. nih.gov These reactions often involve oxidative addition of the C-F bond to a low-valent metal center. ox.ac.uk Similarly, silyl (B83357) radicals generated under transition-metal-free conditions have been shown to mediate the cleavage of C-F bonds, enabling cross-coupling reactions with amines or carbosilylation of alkenes. springernature.com
Visible-light photoredox catalysis has also become a valuable tool for C-F bond activation under mild conditions. researchgate.net This method uses a photocatalyst that, upon irradiation with light, can engage in a single-electron transfer (SET) process with the fluoroalkane, leading to the formation of a radical intermediate and subsequent functionalization. researchgate.net
The application of these C-F activation strategies to this compound could enable its conversion into a variety of other ω-functionalized dodecanonitriles, which are valuable intermediates in the synthesis of polymers, surfactants, and biologically active molecules.
Table 1: C-F Bond Activation Strategies Applicable to Long-Chain Alkyl Fluorides
| Activation Strategy | Catalyst/Reagent Example | Intermediate | Potential Products from this compound |
| Lewis Acid Catalysis | B(C₆F₅)₃ | Carbocation | 12-Aryl-dodecanonitriles, Dodecenonitrile |
| Transition-Metal-Free Silylation | Et₃SiBpin / KOtBu | Alkyl Radical | 12-Amino-dodecanonitriles, Silylated derivatives |
| Photoredox Catalysis | Ir or Ru photocatalysts | Alkyl Radical | Hydrodefluorinated product (Dodecanonitrile), C-C coupled products |
Reactivity of the Alkyl Chain
The long dodecyl chain of this compound is not merely a passive linker but possesses its own reactivity, primarily through the activation of its numerous C-H bonds or through the generation of radical species.
The functionalization of unactivated C(sp³)–H bonds is a transformative field in organic synthesis, allowing for the modification of aliphatic chains in a site-selective manner. acs.orgsigmaaldrich.com In this compound, the C-H bonds most susceptible to activation are those alpha (α) to the nitrile group (at the C2 position). acs.org The electron-withdrawing nature of the nitrile group lowers the bond dissociation energy of the adjacent C-H bonds, making them preferential sites for radical abstraction or deprotonation. acs.org
Recent advancements in catalysis allow for the functionalization of C-H bonds at positions remote from existing functional groups. nih.govnih.gov Using specialized directing groups that can temporarily coordinate to a metal catalyst and position it over a specific, remote C-H bond, it is conceivable to functionalize the backbone of this compound at positions other than C2. nih.gov For instance, a template-based approach could direct a palladium catalyst to achieve meta- or para-functionalization relative to a transiently installed directing group, enabling the introduction of new functionalities along the chain. nih.govdmaiti.com
Table 2: Potential Sites for C-H Activation on the this compound Backbone
| Position | Type of C-H Bond | Activating Influence | Potential Reactions |
| C2 | Secondary (α to CN) | Electronic activation by nitrile group | Alkylation, Arylation, Oxidation |
| C3-C11 | Secondary | Inert (requires remote directing strategy) | Halogenation, Olefination, Cyanation |
| C11 | Secondary (β to F) | Minimal electronic influence | Requires highly reactive reagents or specific catalysts |
Fluoroalkyl radicals are important intermediates in organofluorine chemistry. researchgate.net A 12-fluorododecyl radical could theoretically be generated from this compound through various methods, including photoredox-catalyzed C-F bond cleavage as previously mentioned. researchgate.net Another common method for generating alkyl radicals is through the homolytic cleavage of a precursor using radical initiators. masterorganicchemistry.comyoutube.com
Once formed, the 12-fluorododecyl radical, with the radical center at C12, would be a highly reactive species. youtube.com Its electrophilic character, influenced by the distant fluorine atom, would drive its addition to electron-rich systems like alkenes and arenes. chimia.ch Such reactions are fundamental in polymer chemistry and for the synthesis of complex molecules. For example, the radical addition of the 12-fluorododecyl fragment to an alkene would result in a new carbon-carbon bond and a new radical species, which could propagate a chain reaction or be terminated. youtube.com
The stability of the generated radical is a key factor in its reactivity. A primary radical, such as one formed at the C12 position after C-F bond scission, is less stable than secondary or tertiary radicals, making it highly reactive. youtube.com
Table 3: Potential Radical Reactions Involving this compound Derivatives
| Radical Generation Method | Radical Species | Subsequent Reaction Type | Potential Product |
| Photoredox C-F Cleavage | 12-cyano-dodecyl radical | Addition to Alkene | Functionalized long-chain nitrile |
| H-abstraction from C2 | 2-cyano-12-fluoro-dodecyl radical | Oxidative Coupling | Dimerized or functionalized α-cyano compound |
| Decarboxylation of derivative | Fluoroalkyl radical | Tandem Cyclization | Polycyclic fluorinated compounds |
Cascade and Multicomponent Reactions Incorporating this compound
The bifunctional nature of this compound makes it an intriguing candidate for such complex transformations. The nitrile and fluoride groups can react sequentially or in a concerted manner to build molecular complexity rapidly.
For example, a cascade reaction could be initiated by a nucleophilic attack on the nitrile group, which could be followed by an intramolecular cyclization where the fluoride acts as a leaving group, forming a large macrocycle. A radical cascade could also be envisioned, where a radical addition to an alkyne generates a vinyl radical, which then undergoes a series of cyclizations and rearrangements. nih.gov
In a multicomponent reaction, the nitrile group of this compound could participate in well-known MCRs like the Ugi or Passerini reactions. wikipedia.orgnih.gov For instance, in a Ugi four-component reaction, this compound could potentially act as the isocyanide component after in-situ generation, reacting with an aldehyde, an amine, and a carboxylic acid. The resulting product would incorporate the long fluorinated alkyl chain into a complex, peptide-like scaffold.
Table 4: Hypothetical Cascade and Multicomponent Reactions
| Reaction Type | Role of this compound | Other Reactants | Potential Product Class |
| Intramolecular Sₙ2 Cascade | Bifunctional substrate | - | Macrocyclic nitrile |
| Radical Cascade | Radical precursor | Alkyne, Alcohol | Complex α-amino-α-aryl ketones |
| Ugi Multicomponent Reaction | Isocyanide precursor | Aldehyde, Amine, Carboxylic Acid | α-amino carboxamide with fluoroalkyl tail |
| Biginelli-type Reaction | Active methylene (B1212753) component (after modification) | Aldehyde, Urea/Thiourea | Dihydropyrimidinone with fluoroalkyl substituent |
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 12 Fluorododecanonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and the chemical environment of nuclei. For 12-Fluorododecanonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to be characterized by a series of multiplets corresponding to the protons along the ten-carbon methylene (B1212753) chain. The protons on the carbon adjacent to the electron-withdrawing nitrile group (C2) would appear at the most downfield chemical shift in the aliphatic region, likely around 2.3 ppm as a triplet. The majority of the methylene protons in the middle of the chain (C3-C10) would resonate in a complex, overlapping region between approximately 1.2 and 1.7 ppm. The protons on the carbon adjacent to the fluorine atom (C11) would also exhibit a downfield shift compared to the bulk methylene signals and would be split by both the adjacent protons and the fluorine atom, appearing as a triplet of triplets. The most distinct signal would be from the protons on the terminal fluorinated carbon (C12), which would be significantly deshielded and show a characteristic triplet with a large coupling constant due to the adjacent fluorine.
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The nitrile carbon (C1) would appear at a characteristic downfield chemical shift, typically in the range of 118-122 ppm. The carbon directly bonded to the fluorine atom (C12) would also be significantly deshielded and would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon adjacent to the nitrile group (C2) would be downfield relative to the other methylene carbons. The remaining methylene carbons (C3-C11) would resonate in a narrow range in the aliphatic region, with subtle differences in their chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 (-CN) | - | - | ~120 |
| 2 (-CH₂CN) | ~2.3 | t | ~17 |
| 3 | ~1.6 | m | ~25 |
| 4-10 | ~1.2-1.4 | m | ~29-30 |
| 11 (-CH₂CH₂F) | ~1.7 | m | ~30 (doublet due to J-coupling with F) |
| 12 (-CH₂F) | ~4.5 | dt | ~84 (doublet due to J-coupling with F) |
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org In this compound, the ¹⁹F NMR spectrum would exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the local electronic environment of the fluorine atom. For a primary alkyl fluoride (B91410), the chemical shift is expected to be in the range of -210 to -220 ppm relative to a standard such as CFCl₃. wikipedia.orgalfa-chemistry.com The multiplicity of the signal would be a triplet due to coupling with the adjacent two protons on C12. The magnitude of this two-bond proton-fluorine coupling constant (²JHF) is typically in the range of 47-50 Hz.
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. sdsu.edu For this compound, cross-peaks would be observed between the protons on C2 and C3, C3 and C4, and so on, confirming the linear arrangement of the alkyl chain. A key correlation would be between the protons on C11 and C12.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu The HSQC spectrum would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights. For the synthesis of this compound, for example, through a nucleophilic fluorination reaction of a corresponding bromo or tosyl-dodecanonitrile, in-situ ¹⁹F NMR could be employed. digitellinc.com By monitoring the disappearance of the fluoride reactant signal and the appearance of the product signal at its characteristic chemical shift, the reaction progress can be tracked in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.
The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of its functional groups and the alkyl chain.
Nitrile (C≡N) Stretch: A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹ for a saturated aliphatic nitrile. spectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration.
Carbon-Fluorine (C-F) Stretch: A strong absorption band due to the C-F stretching vibration would be present in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The exact position can be influenced by the conformation of the molecule.
C-H Stretches and Bends: The spectrum would also show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2925 cm⁻¹ and 2855 cm⁻¹ for the asymmetric and symmetric stretching of methylene groups, respectively). C-H bending vibrations would appear in the 1470-1450 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkane) | Stretching | 2850-2960 | Strong |
| C≡N (nitrile) | Stretching | 2240-2260 | Sharp, Strong |
| C-H (alkane) | Bending | 1350-1470 | Medium |
| C-F (fluoroalkane) | Stretching | 1000-1100 | Strong |
Raman Spectroscopy for Vibrational Fingerprint Analysis
Raman spectroscopy is a non-destructive technique that provides a detailed vibrational fingerprint of a molecule. For this compound, the Raman spectrum is expected to be characterized by specific vibrational modes corresponding to its distinct functional groups and alkyl backbone. The long hydrocarbon chain will produce a series of bands related to C-C stretching and CH₂ twisting and wagging modes. shu.ac.uk
Key characteristic peaks that would confirm the structure include:
C≡N Stretch: A strong, sharp peak typically appearing in the 2240-2260 cm⁻¹ region is the most definitive indicator of the nitrile group. Its precise position can be influenced by the electronic environment. researchgate.net
C-F Stretch: The carbon-fluorine stretching vibration is expected in the 1000-1400 cm⁻¹ range. Its exact frequency depends on the local molecular structure.
C-H Stretches: Vibrations from the alkyl chain (-(CH₂)₁₀-) will produce strong peaks in the 2800-3000 cm⁻¹ region.
Longitudinal Accoustic Mode (LAM): For long-chain molecules like this in the solid state, a low-frequency Raman band known as the LAM can be observed, which is related to the all-trans conformation of the alkyl chain. shu.ac.uk
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Nitrile Stretch | -C≡N | 2240 - 2260 |
| C-H Stretches | -CH₂- | 2800 - 3000 |
| C-F Stretch | -CH₂-F | 1000 - 1400 |
| CH₂ Bending/Scissoring | -CH₂- | 1440 - 1465 |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. wikipedia.org For this compound (C₁₂H₂₂FN), the molecular weight is 199.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 199.
The fragmentation of long-chain alkanes in MS typically involves the cleavage of C-C bonds, resulting in a series of cluster peaks separated by 14 mass units, corresponding to the loss of -CH₂- groups. libretexts.org The presence of the terminal fluorine and nitrile groups influences the fragmentation pathways. Alpha-cleavage adjacent to the nitrile group is a common fragmentation route for nitriles.
A plausible fragmentation pattern would include:
Molecular Ion (M⁺): A peak at m/z = 199.
Loss of Alkyl Fragments: A series of peaks resulting from the cleavage along the dodecane (B42187) chain. libretexts.org
Characteristic Fragments: Ions corresponding to fragments containing the fluorine or nitrile group, which help to confirm the positions of these functional groups.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 199 | [C₁₂H₂₂FN]⁺ | Molecular Ion (M⁺) |
| 180 | [C₁₂H₂₂N]⁺ | Loss of F |
| 170 | [C₁₁H₂₀FN]⁺ | Loss of CH₃ (from rearrangement) |
| 54 | [C₃H₄N]⁺ | Fragment containing the nitrile group |
| 41 | [CH₂CN]⁺ | Alpha-cleavage next to nitrile |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. iastate.edu For long-chain n-alkanes and their derivatives, molecules typically pack in a lamellar (layered) structure in the solid state. azonano.com It is expected that this compound would also adopt a similar crystalline arrangement, where the long alkyl chains align parallel to one another. nih.gov
The polar nitrile (-C≡N) and electronegative fluorine (-F) terminal groups would likely dictate the packing at the lamellar surfaces, potentially forming distinct layers that interact via dipole-dipole forces between the nitrile groups and interactions involving the fluorine atoms. researchgate.net
A single-crystal XRD analysis would provide precise information on: researchgate.net
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom within the unit cell.
Molecular Conformation: Confirmation of the alkyl chain conformation (e.g., all-trans).
Powder XRD (XRPD) could be used to identify the crystalline phase, assess its purity, and determine the d-spacing (interplanar spacing) of the lamellar layers. malvernpanalytical.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. sdu.dk An XPS analysis of this compound would be used to confirm the presence of fluorine, carbon, and nitrogen and to probe their chemical bonding environments. phi.com
The high-resolution spectra for each element are expected to show:
C 1s Spectrum: This spectrum would be deconvoluted into multiple peaks representing carbon atoms in different chemical environments: the main alkyl chain (-C H₂-C H₂-), the carbon adjacent to fluorine (-C H₂-F), and the carbon of the nitrile group (-C N). The C-F bond would cause a significant shift to a higher binding energy for the adjacent carbon atom. researchgate.net
N 1s Spectrum: A single peak corresponding to the nitrogen atom in the nitrile group (-C≡N ).
F 1s Spectrum: A single, typically symmetric peak characteristic of an organic C-F bond. thermofisher.comthermofisher.com
Table 3: Predicted XPS Binding Energies for this compound
| Element (Core Level) | Chemical State | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H | ~285.0 |
| C 1s | C-CN | ~286.5 |
| C 1s | C-F | ~287.0 - 288.0 |
| N 1s | -C≡N | ~399.0 - 400.0 |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from reaction mixtures, starting materials, or impurities, thereby allowing for its isolation and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an ideal technique for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov
A sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., a low-polarity phase like DB-5ms). Separation is based on the compound's boiling point and its interaction with the stationary phase. Due to its relatively high molecular weight and polarity, a temperature-programmed method would be required for elution. After separation, the compound enters the mass spectrometer, which serves as a detector, providing a mass spectrum for the eluting peak to confirm its identity. researchgate.net The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. The technique is highly effective for separating fluorinated compounds from their non-fluorinated hydrocarbon counterparts. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, with a long nonpolar alkyl chain and polar end groups, reversed-phase HPLC (RP-HPLC) would be the most suitable method. tue.nl
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. epa.gov The long C₁₁H₂₂ alkyl chain would cause the molecule to be strongly retained on the C18 column, requiring a mobile phase with a high percentage of the organic solvent for elution. jsbms.jp A UV detector could be used for detection, although the nitrile group has a weak chromophore. More sensitive detection could be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov HPLC is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability.
Hyphenated Techniques (e.g., LC-NMR, UPLC-MS) for Online Analysis
The online analysis of this compound, particularly in complex matrices or as part of a reaction monitoring process, benefits immensely from the coupling of liquid chromatography with spectroscopic detectors. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are at the forefront of this analytical capability. They provide a seamless workflow from separation to identification, minimizing sample handling and enabling real-time characterization.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is a highly sensitive and specific technique that is well-suited for the analysis of long-chain fluorinated compounds. nih.gov The UPLC system utilizes columns with sub-2 µm particles, which provides rapid and high-resolution separation of this compound from impurities or by-products. The eluent from the UPLC is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for the determination of the molecular weight and elemental composition.
In a typical analysis, a reversed-phase UPLC method would be developed. Given the long alkyl chain of this compound, a C18 column would be appropriate, with a gradient elution using a mobile phase consisting of acetonitrile and water.
Upon entering the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, the this compound molecule would be ionized. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is invaluable for confirming the elemental formula (C₁₂H₂₂FN).
Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides evidence for the compound's structure, such as the loss of the nitrile group or fragmentation along the alkyl chain. The mass spectra of fluorinated compounds can be complex, but they provide a unique fingerprint for the molecule. nist.gov
Hypothetical UPLC-MS Data for this compound
| Parameter | Value/Observation | Interpretation |
| Chromatographic System | UPLC with C18 column | Provides high-resolution separation. |
| Retention Time (RT) | 4.25 min | Elution time of the target compound under specific gradient conditions. |
| Ionization Mode | ESI Positive | Formation of protonated molecular ions. |
| Precursor Ion (m/z) | 200.1812 | Corresponds to the [M+H]⁺ ion of C₁₂H₂₂FN (Calculated exact mass: 200.1818). |
| Major Fragment Ions (m/z) | 180.1705 | Corresponds to the loss of HF ([M+H-HF]⁺), a common fragmentation for fluoroalkanes. |
| 173.1594 | Corresponds to fragmentation near the fluorine atom. | |
| 55.0549 | Corresponds to fragmentation of the alkyl chain. |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR spectroscopy. nih.gov This technique is particularly advantageous for distinguishing between isomers, which may be difficult to differentiate by MS alone. The eluent from the LC column flows through a specialized NMR flow cell placed within the NMR magnet.
For this compound, ¹H NMR and ¹⁹F NMR spectra would be of primary interest. In an LC-¹H NMR experiment, the spectra would confirm the presence of the long alkyl chain through the characteristic signals of the methylene (-CH₂-) groups. The terminal CH₂ group adjacent to the fluorine atom would exhibit a distinct chemical shift and a characteristic splitting pattern due to coupling with the ¹⁹F nucleus. Similarly, the CH₂ group adjacent to the nitrile group would also have a unique chemical shift.
LC-¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.govresearchgate.net It provides a clean spectrum with a large chemical shift range, making it highly specific for the target analyte. A single peak would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom at the end of a long alkyl chain.
While LC-NMR is a powerful technique, its primary limitation is sensitivity compared to MS. saspublishers.com Therefore, for trace analysis, UPLC-MS is generally preferred. However, for detailed structural confirmation of major components without the need for offline fraction collection, LC-NMR is an invaluable tool.
Hypothetical LC-NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm (Hypothetical) | Multiplicity (Hypothetical) | Assignment |
| ¹H | 4.45 | Triplet of triplets (tt) | -CH₂-F |
| 2.35 | Triplet (t) | -CH₂-CN | |
| 1.70 - 1.20 | Multiplet (m) | -(CH₂)₉- | |
| ¹⁹F | -218.0 | Triplet (t) | -CH₂-F |
Mechanistic Insights into Reactions Involving 12 Fluorododecanonitrile
Kinetic Studies of Key Reactions and Rate-Determining Steps
Kinetic studies are fundamental to understanding reaction mechanisms, providing empirical data on how reaction rates respond to changes in concentration, temperature, and other variables. For a molecule like 12-Fluorododecanonitrile, key reactions would include its synthesis—typically involving nucleophilic fluorination—and any subsequent transformations of the nitrile or fluoro group.
Table 1: Hypothetical Rate Data for the Synthesis of this compound
| Experiment | Initial [Substrate] (M) | Initial [Fluoride Source] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
This table represents hypothetical data for illustrative purposes.
Elucidation of Reaction Intermediates and Transient Species
The identification of reaction intermediates and transient species is critical for confirming a proposed reaction mechanism. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under specific reaction conditions (e.g., low temperature) could potentially be used to detect and characterize these short-lived species.
In a potential S_N1-type reaction, a carbocation intermediate at the C-12 position would be a key species to identify. However, the formation of a primary carbocation is generally unfavorable. In a more likely S_N2 reaction, no discrete intermediate is formed; instead, the reaction proceeds through a single transition state. The detection of any unexpected intermediates could suggest alternative or competing reaction pathways, such as elimination reactions.
Transition State Analysis and Energy Profiles of Reaction Pathways
Computational chemistry, particularly density functional theory (DFT) calculations, is a powerful tool for analyzing transition states and mapping out the energy profiles of reaction pathways. For this compound, such studies could model the S_N2 reaction of a precursor with a fluoride (B91410) nucleophile.
The analysis would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. This would provide the activation energy (ΔG‡) for the reaction. The geometry of the transition state, for example, the bond lengths of the incoming nucleophile and the outgoing leaving group, would provide further insight into the mechanism. An energy profile would visually represent the energy changes throughout the reaction, including any intermediates and transition states.
Role of Catalysts in Reaction Mechanisms and Cooperativity Effects
Catalysts can significantly influence the rate and selectivity of reactions involving this compound. In its synthesis via nucleophilic fluorination, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) are often employed to transport the fluoride anion from a solid or aqueous phase into the organic phase where the substrate is dissolved.
The catalyst's role is to form an ion pair with the fluoride anion, increasing its nucleophilicity and solubility in the organic solvent. Mechanistic studies would investigate how the structure of the catalyst affects the reaction rate. Cooperativity effects might be observed if, for example, the catalyst also interacts with the substrate in a way that facilitates the displacement of the leaving group.
Isotopic Labeling Studies for Mechanistic Pathway Tracing
Isotopic labeling is a definitive method for tracing the pathways of atoms through a reaction. In the context of this compound, a key experiment would be to use a labeled precursor, such as 12-bromo-(1-¹³C)-dodecanonitrile, and react it with a fluoride source.
By analyzing the position of the ¹³C label in the final product using ¹³C NMR spectroscopy, one could confirm whether any skeletal rearrangements have occurred during the reaction. Similarly, using a fluoride source enriched with ¹⁸F could help to track the fluoride atom and confirm its incorporation into the final product, which is particularly relevant in radiochemistry applications. The absence of scrambling of the isotopic label would provide strong evidence for a direct substitution mechanism.
Theoretical and Computational Chemistry Approaches for 12 Fluorododecanonitrile
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 12-fluorododecanonitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model the molecule's properties. ru.nluga.edu
Electron density distribution and electrostatic potential maps would also be generated to visualize the electron-rich and electron-deficient regions of the molecule. This is particularly important for understanding intermolecular interactions, as the electronegative fluorine and nitrogen atoms are expected to create significant partial negative charges, while the carbon chain remains relatively nonpolar.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| C-F Bond Length | ~1.38 Å | Influences bond strength and reactivity. |
| C≡N Bond Length | ~1.15 Å | Indicates the strong triple bond of the nitrile group. |
| Dipole Moment | > 2.0 D | Suggests a polar molecule due to the F and CN groups. |
| HOMO-LUMO Gap | ~5-7 eV | A larger gap indicates higher kinetic stability. |
Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations would be used to explore the conformational landscape and dynamics of this compound over time. By simulating the movement of atoms based on a force field, MD can reveal the preferred conformations of the long alkyl chain and the interactions between molecules in a condensed phase.
MD simulations would be crucial for understanding how the flexible dodecanonitrile chain folds and what the most stable conformers are in different environments, such as in a solvent or in the bulk liquid. The simulations would also elucidate the nature of intermolecular interactions, which are expected to be a combination of dipole-dipole interactions involving the polar nitrile and fluoride (B91410) ends, and van der Waals forces along the nonpolar hydrocarbon chains.
Analyzing the radial distribution functions from an MD simulation would provide quantitative information about the distances and coordination numbers between different atoms in a liquid sample of this compound, offering insights into the liquid's structure.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry offers powerful tools to predict the reactivity of this compound. researchgate.netnih.gov By mapping the potential energy surface for a given reaction, transition states can be located and activation energies calculated. researchgate.net This information is vital for predicting reaction rates and understanding reaction mechanisms.
For this compound, computational models could be used to explore reactions such as the hydrolysis of the nitrile group or nucleophilic substitution at the carbon bearing the fluorine atom. The regioselectivity of reactions, for example, whether a reagent will preferentially attack the nitrile or the fluoride end, can be predicted by analyzing the local reactivity descriptors derived from DFT calculations, such as the Fukui functions or the local softness.
While this compound itself is achiral, computational studies could predict the stereoselectivity of reactions that might introduce a chiral center into the molecule.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.gov
NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and can help in distinguishing between different isomers or conformers.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) spectrum. nih.gov This would allow for the identification of characteristic vibrational modes, such as the C-F stretching frequency and the C≡N stretching frequency, which are expected to be strong and distinct.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Hypothetical Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C≡N) | ~120 ppm |
| ¹⁹F NMR | Fluorine | ~ -220 ppm |
| IR | C≡N Stretch | ~2250 cm⁻¹ |
| IR | C-F Stretch | ~1100 cm⁻¹ |
Note: These are hypothetical values based on typical ranges for these functional groups and would need to be confirmed by specific calculations.
Development of Computational Models for Fluoroalkane Reactivity and Design
The study of this compound would contribute to the broader development of computational models for fluoroalkane reactivity. researchgate.net By systematically studying a series of fluorinated alkanes, researchers can develop and refine theoretical models that accurately predict their properties and reactions. These models can then be used to design new molecules with desired characteristics, such as specific reactivity, polarity, or thermal stability.
Machine learning and artificial intelligence are also emerging as powerful tools in this area. nih.govyoutube.com By training models on large datasets of experimental and calculated properties of fluoroalkanes, it may become possible to predict the properties of new, unstudied molecules like this compound with high accuracy and speed.
Synthesis of Derivatives and Analogs of 12 Fluorododecanonitrile
Transformation of the Nitrile Group to Other Functionalities
The nitrile group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, as well as carboxylic acids and their derivatives. chemguide.co.uk
The hydrolysis of the nitrile group in 12-fluorododecanonitrile can be controlled to yield either the corresponding amide or carboxylic acid. chemguide.co.uk
Amide Formation: Partial hydrolysis of the nitrile can be achieved under controlled acidic or basic conditions. For instance, treatment with hydrogen peroxide in an alkaline solution provides a mild method for converting nitriles to amides, often minimizing the over-hydrolysis to the carboxylic acid. commonorganicchemistry.com Another approach involves heating the nitrile with a mineral acid like HCl at moderate temperatures. chemistrysteps.com
Carboxylic Acid and Ester Formation: Complete hydrolysis to 12-fluorododecanoic acid can be accomplished by heating the nitrile under reflux with a strong acid (e.g., aqueous H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH). libretexts.orgchemistrysteps.com In the case of alkaline hydrolysis, an initial carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. chemguide.co.uk The resulting 12-fluorododecanoic acid can be subsequently converted to its corresponding esters via Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst.
| Starting Material | Product | Reagents and Conditions | Reference |
|---|---|---|---|
| This compound | 12-Fluorododecanamide | H₂O₂, NaOH, EtOH, mild heat | commonorganicchemistry.com |
| This compound | 12-Fluorododecanoic acid | 1. NaOH (aq.), heat (reflux) 2. H₃O⁺ | libretexts.org |
| 12-Fluorododecanoic acid | Methyl 12-fluorododecanoate | CH₃OH, H₂SO₄ (cat.), heat | mnstate.edu |
Reduction to Amines: The nitrile group can be readily reduced to a primary amine, yielding 13-fluoro-1-tridecanamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. chemistrysteps.com Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) can be employed. chemguide.co.ukcommonorganicchemistry.com
Synthesis of Other Nitrogen-Containing Derivatives: The versatile nitrile group also serves as a precursor for various nitrogen-containing heterocycles. For instance, through cycloaddition reactions, this compound can react with reagents like sodium azide (B81097) to form tetrazoles. Other synthetic routes can lead to the formation of pyrimidines, triazines, or oxadiazoles, significantly diversifying the molecular architecture. organic-chemistry.orgnih.gov
| Starting Material | Product Type | Reagents and Conditions | Reference |
|---|---|---|---|
| This compound | Primary Amine | 1. LiAlH₄, THF 2. H₂O | chemistrysteps.com |
| This compound | Primary Amine | H₂, Raney Nickel, high pressure | commonorganicchemistry.com |
| This compound | Tetrazole Derivative | NaN₃, NH₄Cl, DMF | nih.gov |
Modifications at the Fluorine-Bearing End
Modifying the fluorine-bearing end of the molecule typically involves multi-step synthetic sequences, often starting from a precursor with a more versatile functional group at the terminal position.
To create analogs with different functionalities at the ω-position, one could start with a precursor such as 12-hydroxydodecanonitrile or 12-bromododecanonitrile. The terminal hydroxyl or bromo group can be converted to a variety of other functionalities. The introduction of the fluorine atom can be achieved via nucleophilic substitution using a fluoride (B91410) source like potassium fluoride. For example, 12-hydroxydodecanonitrile can be tosylated and then treated with KF to yield this compound. Alternatively, starting with ω-functionalized fluoroalkanes allows for building the nitrile-containing chain. acs.orgalfa-chemistry.com
Derivatization of the Alkyl Chain for Structure-Reactivity Studies
Introducing functional groups onto the relatively inert polymethylene chain of this compound presents a synthetic challenge but is crucial for structure-reactivity studies. Radical-based reactions are a primary strategy for this purpose. purdue.edu
Photochemical or radical-initiated halogenation (e.g., with N-bromosuccinimide for bromination) can introduce a halogen atom at various positions along the alkyl chain, albeit with potential challenges in regioselectivity. iu.edu The resulting halo-derivatives can then serve as handles for subsequent nucleophilic substitution reactions, allowing the introduction of hydroxyl, amino, or other functional groups. Modern C-H functionalization methods, potentially utilizing photoredox catalysis, could offer more selective pathways to derivatize the alkyl backbone. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the molecule can be achieved through several asymmetric synthesis strategies.
One approach involves the use of chiral building blocks during the construction of the carbon skeleton. For example, a chiral fragment containing a fluorine atom could be coupled with a long-chain nitrile precursor to build the final molecule with a defined stereocenter.
Another strategy is to perform an asymmetric transformation on a pre-existing functional group on the alkyl chain. For instance, if a ketone functionality is introduced into the chain (as described in section 7.3), it can be asymmetrically reduced using chiral catalysts (e.g., those based on ruthenium or rhodium) to produce a chiral secondary alcohol. acs.org Similarly, the creation of a double bond in the chain would allow for asymmetric hydrogenation or epoxidation to introduce chirality. The synthesis of long-chain chiral amines has also been explored, providing pathways to chiral derivatives from the nitrile end of the molecule. mdpi.comnih.govacs.org
Advanced Applications and Research Frontiers of 12 Fluorododecanonitrile in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of 12-Fluorododecanonitrile, featuring a terminal fluorine atom and a nitrile group at the opposing end of a twelve-carbon chain, theoretically positions it as a valuable bifunctional molecule in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. youtube.comebsco.com The terminal fluorine atom, introduced at a specific position, offers a tool for fine-tuning molecular properties such as lipophilicity and metabolic stability, a common strategy in the design of bioactive molecules. nih.gov However, specific examples and detailed research findings on the utilization of this compound as a building block in the synthesis of complex organic molecules are not prominently featured in available scientific literature.
Precursor in Materials Science Research and Development
The presence of a fluorine atom suggests that this compound could serve as a precursor in the development of novel fluorinated materials with unique properties.
Polymer Chemistry and the Design of Novel Fluorinated Polymers
Fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. pageplace.demdpi.com The incorporation of a long aliphatic chain, as is present in this compound, could potentially be used to modify the mechanical properties of polymers, for instance, by introducing flexibility. While the synthesis of various fluorinated polymers is well-documented, specific research detailing the use of this compound as a monomer or an intermediate in polymer chemistry is not extensively covered in the available literature. mdpi.comnasa.gov
Organic Conductors and Electronic Materials Applications
The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties by lowering both the HOMO and LUMO energy levels. rsc.org This can enhance electron injection and improve the stability of the material against oxidation. rsc.org While perfluorinated nitriles have been explored as potential dielectrics, specific studies on this compound's application in organic conductors or other electronic materials are not readily found. mdpi.com
Contributions to Agrochemical and Petrochemical Research as a Key Intermediate
Organofluorine compounds are of significant interest in the agrochemical industry due to the unique properties conferred by the fluorine atom, such as increased biological activity. nih.govresearchgate.net Nitrile-containing compounds are also prevalent in this sector. ccspublishing.org.cn Theoretically, this compound could serve as an intermediate in the synthesis of novel pesticides or herbicides. However, concrete evidence or published research directly linking this compound to specific applications in agrochemical or petrochemical research is limited.
Interdisciplinary Research Opportunities in Organofluorine Chemistry and Beyond
The synthesis and application of organofluorine compounds is a burgeoning field of interdisciplinary research. researchgate.net The unique properties of this compound, combining a long hydrocarbon chain with a terminal fluorine and a reactive nitrile group, could present opportunities for novel research at the intersection of materials science, medicinal chemistry, and catalysis. Despite this potential, there is a clear need for foundational research to be published to fully elucidate the properties and potential applications of this specific compound.
Q & A
Q. How can researchers optimize the synthesis of 12-Fluorododecanonitrile to improve yield and purity?
Methodological Answer:
- Begin with a literature review to identify existing synthetic routes (e.g., nucleophilic substitution, cyanoalkylation).
- Systematically vary reaction parameters (temperature, solvent, catalyst loading) using a factorial design to isolate critical variables.
- Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify purity, and statistical tools (e.g., ANOVA) to assess significance of parameter changes .
- Document procedural deviations and raw data in appendices to ensure reproducibility .
Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorination and nitrile group integrity.
- Pair with infrared (IR) spectroscopy to validate functional groups and mass spectrometry (MS) for molecular weight confirmation.
- For electronic properties, conduct density functional theory (DFT) calculations to correlate experimental data with theoretical models .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Design accelerated stability studies by exposing the compound to controlled temperature, humidity, and light conditions.
- Monitor degradation via periodic HPLC analysis and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
- Report uncertainties arising from instrumental precision and environmental variability .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in fluorinated nitrile coupling reactions?
Methodological Answer:
- Combine kinetic isotope effect (KIE) studies with computational modeling (e.g., transition state analysis) to elucidate reaction mechanisms.
- Validate hypotheses using isotopic labeling (e.g., ¹⁸O or ²H) and in situ spectroscopy (e.g., Raman) .
- Address contradictions between theoretical and experimental data by revisiting solvent effects or intermediate stability .
Q. How can computational models improve predictions of this compound’s physicochemical properties?
Methodological Answer:
- Train machine learning (ML) models on existing fluoronitrile datasets to predict properties like solubility or logP.
- Cross-validate predictions with experimental measurements (e.g., differential scanning calorimetry for melting points).
- Disclose limitations, such as dataset bias or force field inaccuracies, in computational workflows .
Q. What strategies resolve contradictory spectral data for this compound in different solvent systems?
Methodological Answer:
Q. How can researchers design ethical in vitro/in vivo studies to evaluate this compound’s toxicity?
Methodological Answer:
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define toxicity endpoints .
- Use cell viability assays (e.g., MTT) for preliminary screening and adhere to institutional animal care protocols for in vivo studies .
- Disclose conflicts of interest and data availability in compliance with journal guidelines .
Q. What novel applications of this compound warrant exploration in advanced materials science?
Methodological Answer:
- Propose interdisciplinary studies (e.g., polymer chemistry, surface science) to test hypotheses about fluoronitrile-based surfactants or liquid crystals.
- Use combinatorial libraries to screen for optimal performance in target applications .
- Justify feasibility through pilot experiments and cost-benefit analysis of synthetic scalability .
Data Presentation and Validation
Q. How should researchers address reproducibility challenges when publishing this compound data?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing this compound’s long-term stability in polymer matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
